Spectroscopic Data for Ethyl 3-(methylthio)benzoylformate: A Technical Overview
Spectroscopic Data for Ethyl 3-(methylthio)benzoylformate: A Technical Overview
Despite a comprehensive search of available scientific literature and chemical databases, no specific spectroscopic data (NMR, IR, MS) or detailed experimental protocols for the synthesis and characterization of Ethyl 3-(methylthio)benzoylformate could be located. This suggests that the compound is not widely synthesized or characterized in publicly accessible resources.
Extensive searches were conducted for "Ethyl 3-(methylthio)benzoylformate" and various chemical name derivatives. The search included queries for its proton and carbon Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra, Infrared (IR) spectrum, and Mass Spectrometry (MS) data. Additionally, searches for synthetic procedures that would typically include such characterization data were performed, but these efforts did not yield any relevant results for the specified molecule.
It is important to distinguish the requested compound, Ethyl 3-(methylthio)benzoylformate, from a similarly named but structurally different molecule, Ethyl 3-(methylthio)propionate . Spectroscopic data for the latter is readily available in numerous databases. However, this propionate derivative lacks the benzoyl group (a benzene ring attached to a carbonyl group) that is a key structural feature of the requested benzoylformate compound.
General Experimental Protocols for Spectroscopic Analysis
While specific data for Ethyl 3-(methylthio)benzoylformate is unavailable, the following sections outline the general experimental methodologies that would be employed for its spectroscopic characterization were the compound available. These protocols are standard in the field of chemical analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra would be acquired to determine the carbon-hydrogen framework of the molecule.
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Sample Preparation: A small amount of the purified compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of a reference standard, usually tetramethylsilane (TMS), would be added to calibrate the chemical shift scale to 0 ppm.
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Instrumentation: The spectra would be recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
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Data Acquisition: For ¹H NMR, standard parameters would include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to allow for full magnetization recovery between pulses. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy
IR spectroscopy would be used to identify the functional groups present in the molecule.
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Sample Preparation: A spectrum could be obtained using a neat sample if it is a liquid, by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet would be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy could be used, where the sample is placed directly on a crystal surface.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used to record the spectrum.
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Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) would be recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric CO₂ and water vapor.
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound.
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Sample Introduction and Ionization: The sample would be introduced into the mass spectrometer, and its molecules would be ionized. Common ionization techniques include Electron Ionization (EI) for volatile compounds or softer ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.
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Instrumentation: A variety of mass analyzers could be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental composition.
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Data Acquisition: The mass spectrometer would separate the resulting ions based on their mass-to-charge ratio (m/z) and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Spectroscopic Analysis Workflow
The general workflow for the spectroscopic characterization of a novel compound like Ethyl 3-(methylthio)benzoylformate is illustrated in the diagram below. This process ensures a comprehensive structural elucidation.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
